Ethyl (1S,2R)-2-Aminocyclopentanecarboxylate
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Overview
Description
Ethyl (1S,2R)-2-Aminocyclopentanecarboxylate is a chiral compound with significant importance in various fields of scientific research. This compound is known for its unique stereochemistry, which makes it a valuable intermediate in the synthesis of various pharmaceuticals and biologically active molecules. The presence of both an amino group and an ester group in its structure allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (1S,2R)-2-Aminocyclopentanecarboxylate typically involves the use of chiral catalysts or starting materials to ensure the desired stereochemistry. One common method involves the asymmetric hydrogenation of a suitable precursor, such as a cyclopentene derivative, in the presence of a chiral catalyst. This method allows for the selective formation of the (1S,2R) enantiomer with high enantiomeric excess .
Another approach involves the resolution of racemic mixtures using chiral acids or bases. This method can be used to separate the desired enantiomer from its mirror image, providing a pure sample of this compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale asymmetric synthesis techniques. These methods often utilize chiral catalysts and high-pressure hydrogenation reactors to achieve the desired stereochemistry on a large scale. The use of continuous flow reactors and other advanced technologies can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl (1S,2R)-2-Aminocyclopentanecarboxylate can undergo a variety of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or oximes.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents such as alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of imines or oximes.
Reduction: Formation of the corresponding alcohol.
Substitution: Introduction of various functional groups, leading to the formation of substituted derivatives.
Scientific Research Applications
Ethyl (1S,2R)-2-Aminocyclopentanecarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Serves as a precursor for the synthesis of biologically active compounds, including enzyme inhibitors and receptor agonists.
Medicine: Utilized in the development of pharmaceuticals, particularly those targeting neurological and cardiovascular diseases.
Industry: Employed in the production of fine chemicals and specialty materials
Mechanism of Action
The mechanism of action of Ethyl (1S,2R)-2-Aminocyclopentanecarboxylate is largely dependent on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that target specific enzymes or receptors. The compound’s stereochemistry plays a crucial role in its interaction with biological targets, influencing its binding affinity and efficacy .
Comparison with Similar Compounds
Similar Compounds
Ethyl (1R,2S)-2-Aminocyclopentanecarboxylate: The enantiomer of Ethyl (1S,2R)-2-Aminocyclopentanecarboxylate, with opposite stereochemistry.
1-Aminocyclopropanecarboxylic Acid: A structurally related compound with a smaller cyclopropane ring.
2-Aminocyclopentanecarboxylic Acid: A similar compound lacking the ethyl ester group
Uniqueness
This compound is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its ability to act as a chiral building block makes it particularly valuable in the synthesis of enantiomerically pure pharmaceuticals and other biologically active molecules .
Properties
IUPAC Name |
ethyl (1S,2R)-2-aminocyclopentane-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-2-11-8(10)6-4-3-5-7(6)9/h6-7H,2-5,9H2,1H3/t6-,7+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGCJYTRMZBPEEO-NKWVEPMBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCC1N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1CCC[C@H]1N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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